molecular formula C12H8N2O5 B12705818 Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- CAS No. 125628-99-1

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)-

Cat. No.: B12705818
CAS No.: 125628-99-1
M. Wt: 260.20 g/mol
InChI Key: VNKJWRKXIBFROA-UHFFFAOYSA-N
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Description

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- is an organic compound with the molecular formula C12H8N2O5 It is characterized by the presence of a methanone group attached to a 3,4-dihydroxy-5-nitrophenyl ring and a 3-pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- typically involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with 3-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound may participate in redox reactions, affecting cellular pathways and signaling.

Comparison with Similar Compounds

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- can be compared with similar compounds such as:

    (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone: Similar structure but with a fluorophenyl group instead of a pyridinyl group.

    (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Contains a phenyl group instead of a pyridinyl group.

    (3,4-Dihydroxy-5-nitrophenyl)(4-pyridinyl)methanone: Similar structure but with the pyridinyl group in a different position.

Biological Activity

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)-, also known by its chemical formula C13_{13}H9_{9}N_{O}_5, is a complex organic compound notable for its unique structural features, including two hydroxyl groups and a nitro group on the benzene ring, alongside a pyridinyl moiety. These characteristics suggest potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Properties

Research has indicated that compounds similar to Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- exhibit significant anticancer activity. For instance, studies have shown that derivatives of related structures can inhibit various cancer cell lines, including Caki-1 and 769-P cells. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that Methanone could be explored for therapeutic applications in diseases characterized by inflammation .

Antimicrobial Activity

Antimicrobial properties are another area of interest. Compounds with similar functional groups have been reported to exhibit activity against various bacterial strains, including antibiotic-resistant bacteria. The presence of hydroxyl and nitro groups enhances their interaction with microbial targets, potentially leading to effective treatments against infections .

The biological activity of Methanone is hypothesized to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access through hydrogen bonding and electrostatic interactions.
  • Redox Reactions : The nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that may disrupt cellular functions .

Comparative Analysis with Similar Compounds

To better understand the potential of Methanone, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanoneFluorophenyl groupAnticancer activity
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanoneLacks pyridinyl moietyModerate antibacterial activity
(3,4-Dihydroxy-5-nitrophenyl)(4-pyridinyl)methanoneDifferent pyridinyl positionEnhanced enzyme inhibition

This table illustrates how variations in structure can influence the biological activity of these compounds.

Study 1: Anticancer Activity

In a study focused on the anticancer properties of related compounds, researchers found that specific derivatives exhibited IC_{50} values as low as 2.2 µM against cancer cell lines. This suggests a strong potential for Methanone in cancer therapy .

Study 2: Anti-inflammatory Mechanisms

Another study highlighted the anti-inflammatory effects observed in compounds with similar structures. The research indicated significant reductions in inflammatory markers in vitro when treated with these compounds, suggesting potential applications in treating chronic inflammatory diseases .

Study 3: Antimicrobial Efficacy

A recent examination of antimicrobial activities revealed that certain derivatives showed effectiveness against resistant bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin. This positions Methanone as a candidate for further exploration in antimicrobial therapy .

Properties

CAS No.

125628-99-1

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H8N2O5/c15-10-5-8(4-9(12(10)17)14(18)19)11(16)7-2-1-3-13-6-7/h1-6,15,17H

InChI Key

VNKJWRKXIBFROA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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